
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one typically involves the bromination of 1-(3-chloro-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanoic acids or aldehydes.
Reduction: Formation of phenylpropanols.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the enzyme-inhibitor complex.
Comparación Con Compuestos Similares
1-Bromo-3-chloropropane: Similar in structure but lacks the hydroxyl group.
1-Bromo-3-chloro-2-propanol: Contains an additional hydroxyl group on the propanone backbone.
2-Bromo-1-(4-hydroxyphenyl)propan-1-one: Similar but with different substitution patterns on the phenyl ring.
Uniqueness: 1-Bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
1-bromo-1-(3-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
Clave InChI |
JENYJTVSWWRZPG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


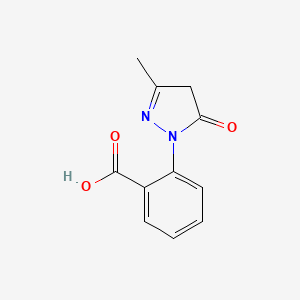
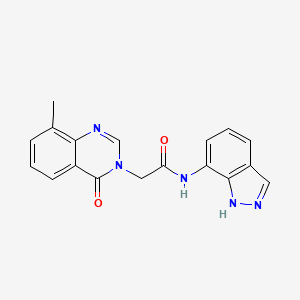
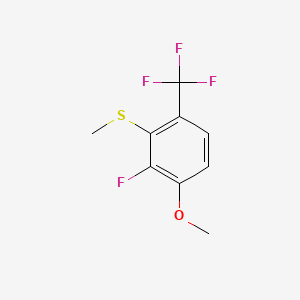
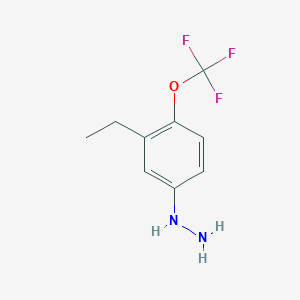


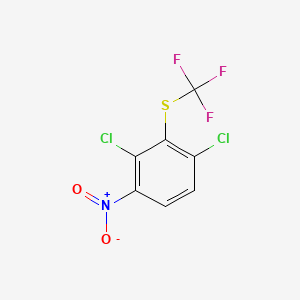


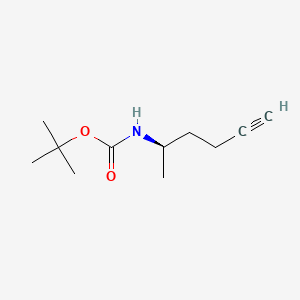
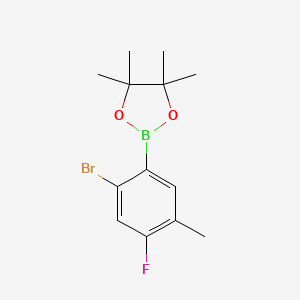
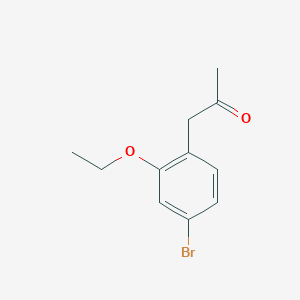
![4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)

